![molecular formula C14H15N3O4S B2765116 N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide CAS No. 1172891-95-0](/img/structure/B2765116.png)
N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide
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Overview
Description
N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide, also known as compound 1, is a synthetic molecule with potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide 1 involves its ability to interact with specific targets in the cell. It has been reported that N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide 1 can inhibit the activity of carbonic anhydrase IX, which is overexpressed in cancer cells and plays a crucial role in tumor growth and survival. In addition, N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide 1 can also inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and regulation.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis (formation of new blood vessels). These effects are attributed to the N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide's ability to target specific enzymes and proteins involved in these processes.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide 1 is its high potency and selectivity towards specific targets. This makes it an ideal candidate for drug development and screening. However, the N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide's complex synthesis method and low solubility in aqueous solutions can be a limitation for lab experiments.
Future Directions
There are several future directions for research on N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide 1. One of the major areas of interest is the development of analogs with improved pharmacological properties. In addition, the use of N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide 1 in combination with other drugs for synergistic effects is also being explored. Furthermore, the potential use of N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide 1 in other diseases, such as neurodegenerative disorders, is also being investigated.
Synthesis Methods
The synthesis of N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide 1 involves the reaction of pyridine-3-carboxylic acid with furan-2-sulfonyl chloride in the presence of triethylamine. The resulting product is then reacted with pyrrolidine-1-carbonyl chloride to obtain the final N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide 1. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.
Scientific Research Applications
Compound 1 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer, where N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide 1 has shown promising results in inhibiting the growth of cancer cells. It has been reported that N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide 1 can induce apoptosis (programmed cell death) in cancer cells by targeting specific enzymes and proteins involved in cell division.
properties
IUPAC Name |
N-pyridin-3-yl-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c18-14(17-8-1-2-9-17)12-5-6-13(21-12)22(19,20)16-11-4-3-7-15-10-11/h3-7,10,16H,1-2,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVIRRFAYSLCSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(O2)S(=O)(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide |
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